molecular formula C19H12BrNO3 B1402117 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-73-3

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1402117
CAS No.: 1365988-73-3
M. Wt: 382.2 g/mol
InChI Key: RCGUGTACPVVCHU-JXMROGBWSA-N
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Description

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a pyrrole-2,5-dione moiety

Preparation Methods

The synthesis of 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 2-bromobenzaldehyde with acetophenone to form the intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization with maleimide to form the pyrrole-2,5-dione ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and scalability.

Chemical Reactions Analysis

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, thereby reducing tumor growth.

Comparison with Similar Compounds

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione can be compared with similar compounds such as:

    2-Bromophenyl derivatives: These compounds share the bromophenyl group and exhibit similar reactivity in substitution reactions.

    Pyrrole-2,5-dione derivatives:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, commonly referred to as a pyrrole derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features which contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C18H16BrNO2
  • Molecular Weight : 358.23 g/mol
  • CAS Number : 894750-07-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. This compound may modulate enzyme activity or receptor interactions, leading to significant biological effects such as anti-inflammatory and anti-cancer properties.

1. Anti-Cancer Activity

Research indicates that pyrrole derivatives exhibit promising anti-cancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including those associated with colon cancer and breast cancer. The inhibition of cell proliferation is often linked to the compound's ability to interfere with critical signaling pathways involved in tumor growth and metastasis.

2. Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can significantly reduce the production of pro-inflammatory cytokines in stimulated immune cells, suggesting a potential application in treating inflammatory disorders.

3. Antimicrobial Activity

Pyrrole derivatives have been noted for their antimicrobial effects against a range of bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Research Findings and Case Studies

A selection of relevant studies highlights the biological activity of pyrrole derivatives:

StudyFindings
Dubinina et al. (2007)Demonstrated that certain pyrrole derivatives inhibited colon cancer cell lines with GI50 values around 1.01.6×108M1.0-1.6\times 10^{-8}M.
Kuznietsova et al. (2013)Showed that these compounds could inhibit tumor growth in rat models of chemically induced colon cancer.
Garmanchuk et al. (2016)Identified specific pyrrole derivatives with antioxidant properties alongside their antiproliferative effects on PBMCs (Peripheral Blood Mononuclear Cells).

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is essential:

CompoundBiological ActivityUnique Features
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAnti-cancer, anti-inflammatoryStrong interaction with EGFR and VEGFR receptors
N-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}propanamideAnti-cancerBromophenyl group enhances reactivity

Properties

IUPAC Name

1-[4-[(E)-3-(2-bromophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO3/c20-16-4-2-1-3-13(16)7-10-17(22)14-5-8-15(9-6-14)21-18(23)11-12-19(21)24/h1-12H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGUGTACPVVCHU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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